

# Mass Spectrometry Analysis of Schizokinen and its Iron Complex: Application Notes and Protocols

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## Compound of Interest

Compound Name:	Schizokinen
Cat. No.:	B1681558

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## Introduction

**Schizokinen** is a dihydroxamate siderophore produced by various bacteria, including *Bacillus megaterium* and certain species of *Anabaena*, to scavenge ferric iron ( $Fe^{3+}$ ) from the environment.<sup>[1][2]</sup> Its ability to form a stable hexadentate octahedral complex with iron makes it a subject of interest in microbiology, environmental science, and drug development, particularly in the context of antimicrobial strategies and iron-related disease therapies.<sup>[3]</sup> Mass spectrometry is a powerful analytical technique for the characterization and quantification of **Schizokinen** and its iron complex. This document provides detailed application notes and protocols for the mass spectrometry analysis of this important siderophore.

## Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the mass spectrometry analysis of **Schizokinen** and its ferric complex.

Analyte	Molecular Formula	Molecular Weight (g/mol)	Exact Mass (Da)	Predominant Adduct (Positive ESI)	Observed m/z
Schizokinen	C <sub>16</sub> H <sub>28</sub> N <sub>4</sub> O <sub>9</sub>	420.41[3]	420.18562848[1]	[M+H] <sup>+</sup>	421
Ferric-Schizokinen Complex	C <sub>16</sub> H <sub>25</sub> FeN <sub>4</sub> O <sub>9</sub>	473.24	473.1022	[M+Fe-3H+H] <sup>+</sup>	474

## Theoretical MS/MS Fragmentation

While specific experimental fragmentation data for **Schizokinen** is not widely published, a theoretical fragmentation pattern can be predicted based on its structure, which consists of a central citric acid core linked to two N-acetyl-N-hydroxy-1,3-diaminopropane moieties. Electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to the following fragmentation pathways for the [M+H]<sup>+</sup> ion of **Schizokinen** (m/z 421):

- Loss of water (-18 Da): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
- Loss of acetyl group (-42 Da): Cleavage of the N-acetyl group.
- Cleavage of the amide bond: Fragmentation of the amide linkages connecting the diamine arms to the citrate core would result in characteristic fragment ions.
- Cleavage within the diaminopropane chain: Fragmentation along the aliphatic chains.

A similar approach can be used to predict the fragmentation of the ferric-**schizokinen** complex, which would also involve losses of ligands and fragmentation of the organic backbone.

## Experimental Protocols

### I. Sample Preparation: Extraction and Purification of Schizokinen

This protocol describes the extraction and partial purification of **Schizokinen** from bacterial culture for mass spectrometry analysis.

#### Materials:

- Bacterial strain known to produce **Schizokinen** (e.g., *Bacillus megaterium*).
- Iron-deficient culture medium.
- Centrifuge and centrifuge tubes.
- Solid Phase Extraction (SPE) C18 cartridges.
- Methanol (HPLC grade).
- Water (HPLC grade).
- Formic acid.
- Lyophilizer or vacuum concentrator.

#### Procedure:

- Culturing: Inoculate the **Schizokinen**-producing bacterial strain into an iron-deficient culture medium. The lack of iron will induce the production and secretion of the siderophore.
- Harvesting: After a suitable incubation period, centrifuge the culture to pellet the bacterial cells.
- Supernatant Collection: Carefully collect the supernatant, which contains the secreted **Schizokinen**.
- Solid Phase Extraction (SPE):
  - Condition a C18 SPE cartridge by washing with methanol followed by water.
  - Load the culture supernatant onto the conditioned cartridge.
  - Wash the cartridge with water to remove salts and other polar impurities.

- Elute the **Schizokinen** from the cartridge using a methanol-water gradient.
- Drying: Dry the eluted fractions containing **Schizokinen** using a lyophilizer or a vacuum concentrator.
- Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis, such as 5% acetonitrile in water with 0.1% formic acid.

## II. LC-MS/MS Analysis Protocol

This protocol provides a general method for the analysis of **Schizokinen** and its iron complex using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system.
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size).
- Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

### LC Parameters:

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

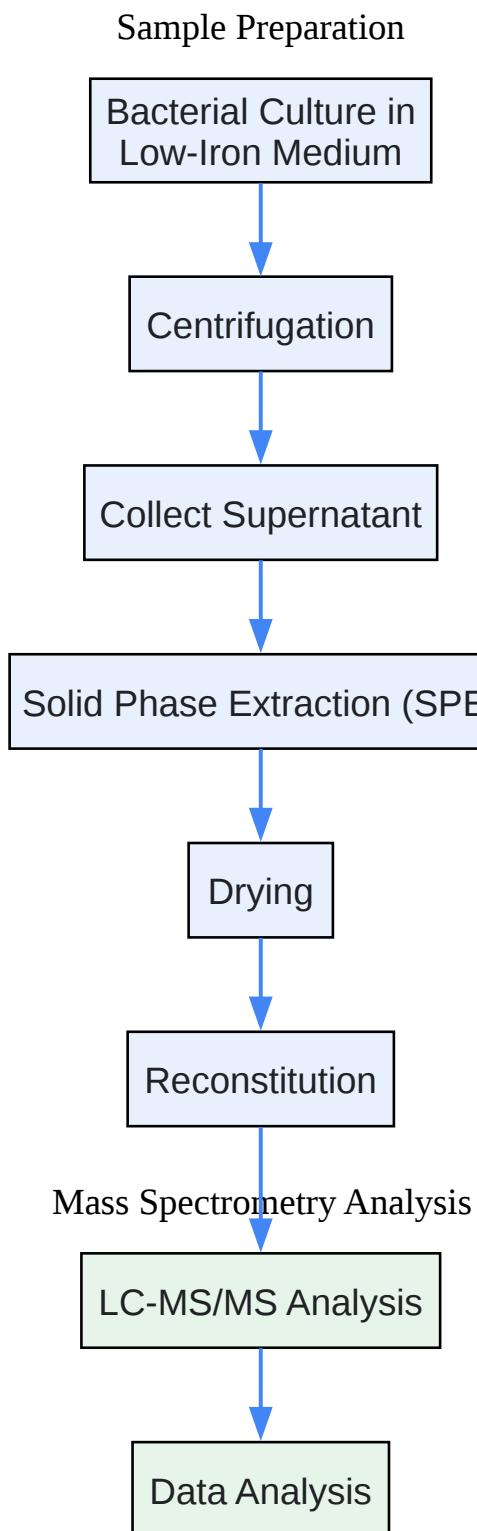
### MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow Rates: Optimized for the specific instrument.
- Scan Mode:
  - Full Scan: m/z 100-1000 for initial identification of **Schizokinen** ( $[M+H]^+$  at m/z 421) and its iron complex ( $[M+Fe-3H+H]^+$  at m/z 474).
  - Product Ion Scan (MS/MS): Fragmentation of the precursor ions at m/z 421 and m/z 474 to obtain structural information.
- Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to achieve optimal fragmentation.

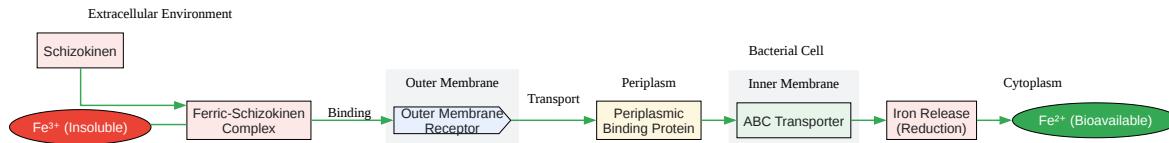
## Visualizations

## Experimental Workflow

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Caption: Workflow for the extraction and analysis of **Schizokinen**.

# Ferric-Schizokinen Uptake Pathway in Bacteria



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Caption: Generalized pathway for ferric-**schizokinen** uptake in bacteria.

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## References

- 1. Iron-chelating Hydroxamic Acid (Schizokinen) Active in Initiation of Cell Division in *Bacillus megaterium* [ouci.dntb.gov.ua]
- 2. Siderophore-mediated iron uptake in different strains of *Anabaena* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
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